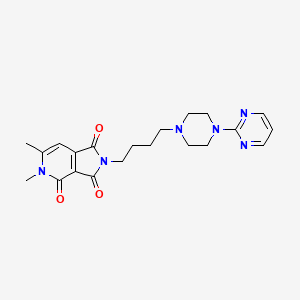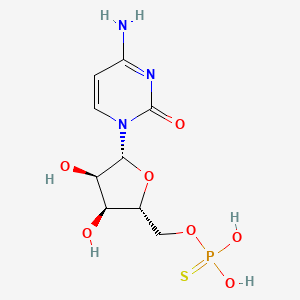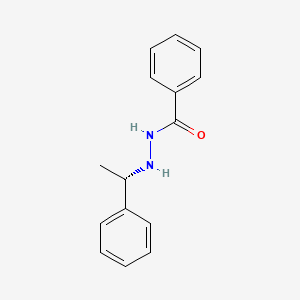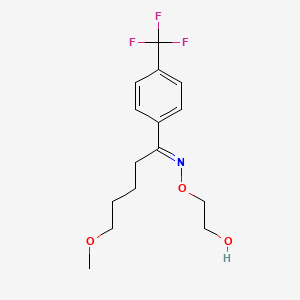
Fluvoxethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is often used as a research chemical and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluvoxethanol can be synthesized through a series of chemical reactions involving the starting materials 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and 2-hydroxyethylamine. The reaction typically involves the formation of an oxime intermediate, which is then converted to the final product through a series of steps involving specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to comply with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
Fluvoxethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted derivatives of this compound .
Scientific Research Applications
Fluvoxethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the quality control of fluvoxamine production
Mechanism of Action
The mechanism of action of fluvoxethanol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor used in the treatment of obsessive-compulsive disorder.
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat major depressive disorder and other conditions
Uniqueness
Fluvoxethanol is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Unlike fluvoxamine and fluoxetine, this compound is primarily used as a research chemical and impurity standard .
Properties
CAS No. |
88699-85-8 |
|---|---|
Molecular Formula |
C15H20F3NO3 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanol |
InChI |
InChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+ |
InChI Key |
QYOYKCRNFLJCNH-XMHGGMMESA-N |
Isomeric SMILES |
COCCCC/C(=N\OCCO)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


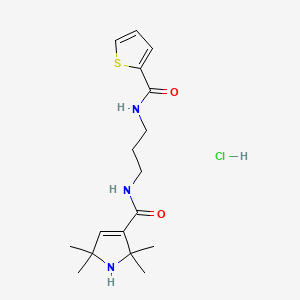
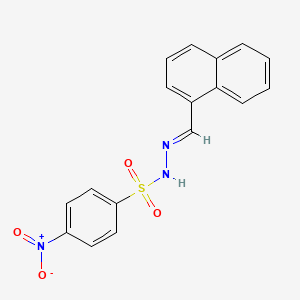
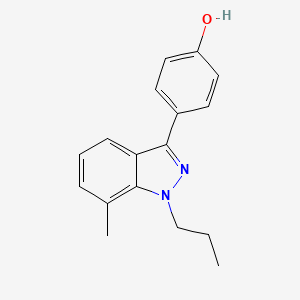
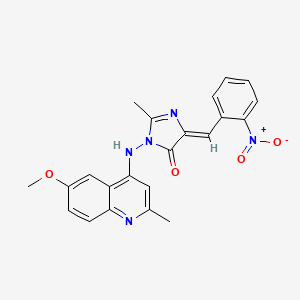
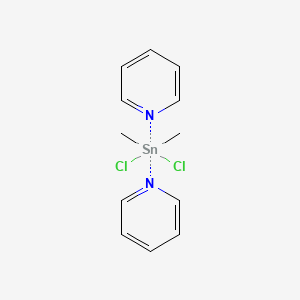
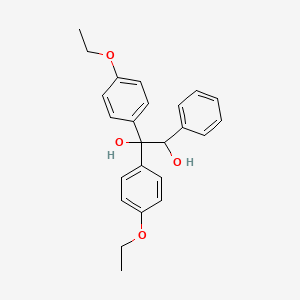
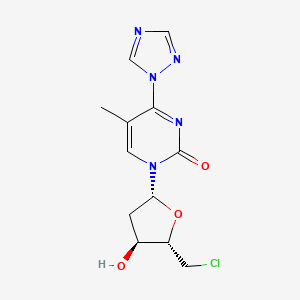
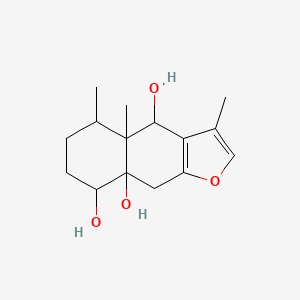
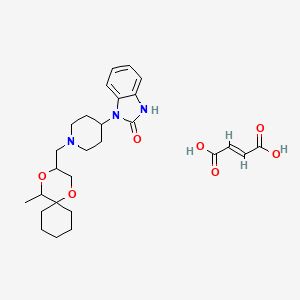
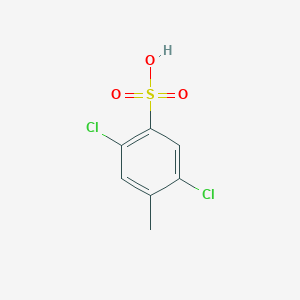
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
